

# Application Notes and Protocols for In Vivo Microdialysis of LY2365109 Hydrochloride

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## Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712

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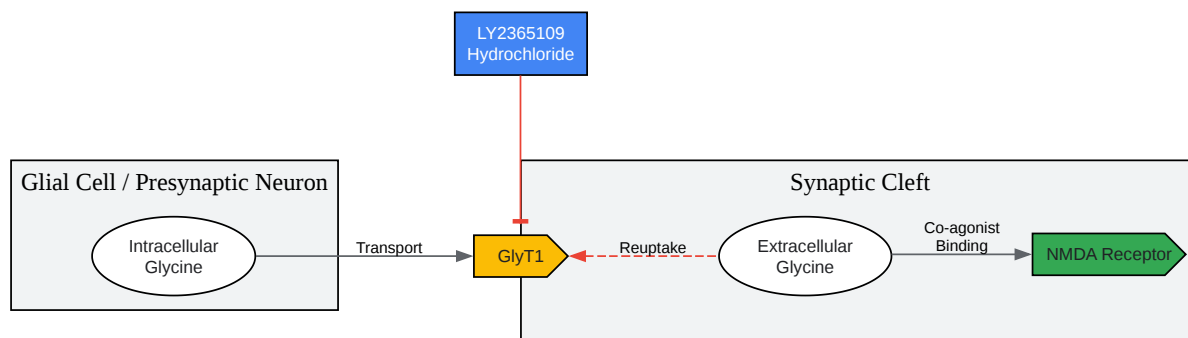
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LY2365109 hydrochloride** is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).<sup>[1]</sup> By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This mechanism has generated interest in its potential therapeutic applications for central nervous system (CNS) disorders associated with NMDA receptor hypofunction. In vivo microdialysis is a powerful technique to monitor the pharmacodynamic effects of LY2365109 by measuring real-time changes in extracellular glycine levels in specific brain regions. These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to assess the impact of **LY2365109 hydrochloride** on striatal glycine concentrations.

## Mechanism of Action & Signaling Pathway

**LY2365109 hydrochloride** selectively inhibits the GlyT1 transporter, which is primarily responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. Inhibition of GlyT1 leads to an accumulation of glycine in the extracellular space. This elevated glycine enhances the activation of NMDA receptors, for which glycine is an obligatory co-agonist. This modulation of NMDA receptor function is the basis for the potential therapeutic effects of LY2365109.



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Caption: Mechanism of action of **LY2365109 hydrochloride**.

## Quantitative Data from Preclinical Microdialysis Studies

The following table summarizes the quantitative findings from a study investigating the effect of LY2365109 on extracellular glycine levels in the striatum of rats.

Parameter	Vehicle Control	LY2365109 (10 mg/kg, p.o.)	Fold Change	Reference
Basal Glycine ( $\mu\text{M}$ )	1.52	-	-	[1]
Post-administration Glycine ( $\mu\text{M}$ )	-	3.6	$\sim 2.4$	[1]

## Experimental Protocols

### In Vivo Microdialysis Protocol for Rat Striatum

This protocol details the procedure for implanting a microdialysis probe into the rat striatum and collecting dialysate samples for the analysis of extracellular glycine following the administration of **LY2365109 hydrochloride**.

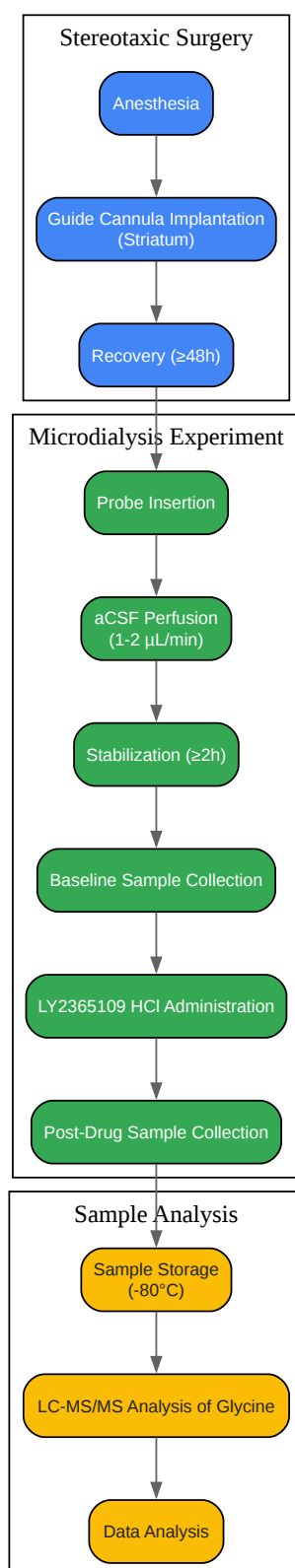
Materials:

- Male Sprague-Dawley rats (250-300 g)
- **LY2365109 hydrochloride**
- Vehicle (e.g., sterile water or saline)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Stereotaxic apparatus
- Microdialysis probes (e.g., CMA 12 or equivalent with a 2-4 mm membrane)
- Guide cannula
- Microinfusion pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl<sub>2</sub>, 0.85 mM MgCl<sub>2</sub>
- Surgical instruments
- Dental cement
- LC-MS/MS system

Procedure:

- Animal Preparation and Stereotaxic Surgery:
  - Anesthetize the rat and place it in a stereotaxic frame.

- Make a midline incision on the scalp to expose the skull.
- Drill a small burr hole above the target striatal region. Coordinates from bregma: Anterior/Posterior (AP) +1.0 mm; Medial/Lateral (ML)  $\pm 2.5$  mm; Dorsal/Ventral (DV) -3.5 mm from the skull surface.
- Implant a guide cannula and secure it with dental cement and skull screws.
- Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48 hours.
- Microdialysis Experiment:
  - On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
  - Connect the probe to a microinfusion pump and a fraction collector.
  - Perfuse the probe with aCSF at a constant flow rate of 1-2  $\mu\text{L}/\text{min}$ .
  - Allow a stabilization period of at least 2 hours to obtain a stable baseline of extracellular glycine.
  - Collect baseline dialysate samples every 20-30 minutes for at least 1 hour.
  - Administer **LY2365109 hydrochloride** (e.g., 10 mg/kg, p.o.) or vehicle.
  - Continue collecting dialysate samples for at least 3-4 hours post-administration.
  - Store samples at  $-80^{\circ}\text{C}$  until analysis.



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Caption: Experimental workflow for in vivo microdialysis.

## Analytical Protocol: Glycine Quantification by LC-MS/MS

This protocol is based on the method described by Voehringer et al. (2013) for the rapid and reliable analysis of glycine in brain microdialysates without derivatization.[\[1\]](#)

### Instrumentation:

- Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

### LC Parameters:

- Column: Suitable for polar compound analysis (e.g., HILIC or a specific amino acid analysis column).
- Mobile Phase: A gradient of aqueous and organic solvents with a suitable modifier (e.g., formic acid).
- Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min).
- Injection Volume: 15  $\mu$ L.[\[1\]](#)
- Run Time: Approximately 5 minutes.[\[1\]](#)

### MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[1\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for Glycine: To be determined by direct infusion of a glycine standard (e.g., parent ion  $[M+H]^+$  and a characteristic fragment ion).
- Internal Standard: A stable isotope-labeled glycine (e.g.,  $[^{13}C_2,^{15}N]$ glycine) should be used for accurate quantification.

### Quantification:

- A calibration curve is constructed using known concentrations of glycine in aCSF.

- The limit of quantitation (LOQ) should be around 100 nM to accurately measure basal and stimulated glycine levels.[1]
- The concentration of glycine in the dialysate samples is determined by comparing the peak area ratio of glycine to the internal standard against the calibration curve.

## Concluding Remarks

The provided protocols offer a comprehensive framework for utilizing in vivo microdialysis to investigate the pharmacodynamic effects of **LY2365109 hydrochloride**. This technique allows for the direct measurement of changes in extracellular glycine concentrations in specific brain regions, providing valuable insights into the neurochemical actions of this GlyT1 inhibitor. The quantitative data obtained from these studies are crucial for understanding the dose-response relationship and the time course of action of LY2365109, which are essential for its preclinical and clinical development. The use of a sensitive and rapid LC-MS/MS method for the analysis of glycine in microdialysates is highly recommended for accurate and reliable results.[1]

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## References

- 1. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
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